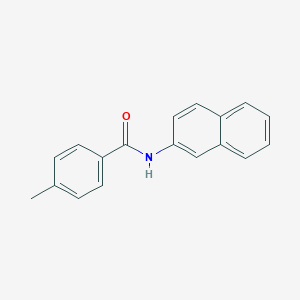

4-methyl-N-(naphthalen-2-yl)benzamide

説明

4-methyl-N-(naphthalen-2-yl)benzamide is an organic compound with the molecular formula C18H15NO. It is a benzamide derivative where the benzamide core is substituted with a methyl group at the 4-position and a naphthyl group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide typically involves the acylation of 4-methylbenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

4-methyl-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemical Properties and Structure

4-Methyl-N-(naphthalen-2-yl)benzamide is classified as a benzamide derivative with the molecular formula . Its structure features a naphthalene ring substituted at the 2-position, contributing to its distinct chemical behavior and potential applications. The compound exhibits various reactions typical of amides, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Antibacterial and Antifungal Activity

Research indicates that this compound demonstrates moderate antibacterial and antifungal properties. It has shown effectiveness against several resistant strains of bacteria, suggesting potential for development as an antimicrobial agent. A recent study evaluated its efficacy against multi-drug resistant strains, highlighting its therapeutic potential in treating infections .

Anticancer Properties

The compound has been investigated for its cytotoxic effects on cancer cell lines, particularly prostate cancer. In vitro studies have demonstrated that it can induce apoptosis in androgen-dependent and independent prostate cancer cells, indicating its potential as an anticancer therapeutic .

| Cell Line | Treatment Concentration (μM) | % Apoptosis (Day 3) |

|---|---|---|

| PC-3 | 5 | 31% |

| DU-145 | 5 | 21% |

| CWR-22 | 5 | 18% |

Material Science

Building Block for Advanced Materials

In material science, this compound serves as a precursor for synthesizing more complex organic materials. Its unique structure allows it to be integrated into polymers and other materials that exhibit desirable physical properties .

Optoelectronic Applications

Compounds with similar structural features have been explored for their nonlinear optical (NLO) properties, which are useful in frequency conversion and optical limiting applications. This suggests that derivatives of this compound could also be investigated for optoelectronic uses .

Case Study 1: Antibacterial Efficacy

A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, establishing a foundation for further pharmaceutical development .

Case Study 2: Cytotoxic Effects on Prostate Cancer

In an investigation involving various prostate cancer cell lines, this compound was shown to significantly increase apoptosis rates. The study utilized MTT assays to determine cell viability and flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .

作用機序

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar in structure but contains a cyano group instead of a methyl group.

N-(Naphthalen-2-yl)benzamide: Lacks the methyl substitution at the 4-position.

4-methyl-N-(naphthalen-1-yl)benzamide: Similar but with the naphthyl group at the 1-position instead of the 2-position

Uniqueness

4-methyl-N-(naphthalen-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the naphthyl group at the 2-position can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications .

生物活性

4-Methyl-N-(naphthalen-2-yl)benzamide, a benzamide derivative, has garnered attention in recent years due to its notable biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{15}N, characterized by a naphthalene ring substituted at the 2-position with a methyl group on the nitrogen atom of the amide functional group. This unique structure contributes to its diverse chemical properties and biological activities.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits moderate antibacterial and antifungal activities against various resistant strains. The compound has shown efficacy against:

- Bacteria : Including Staphylococcus aureus (both MRSA and MSSA) and Escherichia coli.

- Fungi : Various strains including Candida species.

A study highlighted that the compound's activity was comparable to existing antibiotics, suggesting its potential use in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be significantly influenced by modifications to its structure. SAR studies have demonstrated that:

- Substituents on the benzamide moiety can enhance or diminish biological activity.

- Variations in the naphthalene ring can lead to distinct pharmacological profiles.

Table 1 summarizes several compounds with similar structures and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(naphthalen-1-yl)benzamide | Similar naphthalene structure | Different antibacterial profile |

| N-(4-chlorophenyl)-4-methylbenzamide | Contains chlorine substituent | Enhanced antibacterial properties |

| N-(phenyl)-4-methylbenzamide | Lacks naphthalene moiety | Different pharmacological profile |

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies employing binding affinity assays have indicated that it interacts with bacterial cell wall synthesis pathways, potentially inhibiting crucial enzymes involved in cell wall formation .

Case Studies

- Antibacterial Efficacy Study : A recent investigation assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting that it could serve as a viable alternative in antibiotic therapy .

- Fungal Inhibition Study : Another study explored the antifungal properties of this compound against Candida albicans. The compound demonstrated significant antifungal activity, with an IC50 value indicating potent inhibition of fungal growth .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Naphthalene derivatives and appropriate amines.

- Reaction Conditions : The reaction is often conducted under reflux conditions using solvents like dichloromethane or ethanol.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure .

特性

IUPAC Name |

4-methyl-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTISAXDTGNCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355270 | |

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84647-12-1 | |

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。